4-(3,4-Dimethylphenyl)-4-oxobutanoic acid
Description
Contextualization within Oxobutanoic Acid Derivatives
Oxobutanoic acids are a class of organic compounds that contain both a ketone and a carboxylic acid functional group within a four-carbon chain. Depending on the relative positions of these two functional groups, they are classified as α-, β-, or γ-keto acids. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid is a γ-keto acid, meaning the ketone group is located on the third carbon atom relative to the carboxyl group. This arrangement imparts specific chemical reactivity, allowing for a variety of transformations at both the ketone and carboxylic acid sites. The presence of the aromatic ring substituted with two methyl groups further diversifies its chemical nature, distinguishing it from simpler aliphatic γ-keto acids.
Historical Development of Synthetic Methodologies for γ-Keto Acids
The synthesis of γ-keto acids has a rich history, with the Friedel-Crafts acylation being a cornerstone methodology. ontosight.ai Developed in 1877 by Charles Friedel and James Crafts, this reaction originally involved the reaction of an aromatic compound with an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. ontosight.ai A significant variation of this reaction, particularly relevant to the synthesis of γ-keto acids, is the acylation of aromatic hydrocarbons with succinic anhydride (B1165640). wikipedia.orgstackexchange.com
This approach allows for the direct introduction of the four-carbon chain containing both a ketone and a carboxylic acid precursor. The reaction of o-xylene (B151617) with succinic anhydride in the presence of a Lewis acid catalyst is a direct and classical route to forming this compound. Over the years, advancements in catalysis and reaction conditions have led to more efficient and environmentally benign synthetic routes for this class of compounds.
Current Research Landscape and Significance of this compound
While extensive high-impact research specifically focused on this compound is not widely published, its significance lies primarily in its role as a valuable building block in organic synthesis. The presence of two reactive functional groups and a modifiable aromatic ring makes it an attractive starting material for the synthesis of a diverse array of more complex molecules.
Research on structurally similar aryl-substituted oxobutanoic acids suggests a range of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aisemanticscholar.org For instance, derivatives of 4-oxobutanoic acid have been investigated for their potential in treating immunological disorders. The core structure of this compound can be found in various patented molecules, indicating its use in the development of new chemical entities for medicinal chemistry. Its commercial availability from multiple chemical suppliers further underscores its utility as a readily accessible intermediate for synthetic applications.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| CAS Number | 51036-98-7 |
| Appearance | White powder |
| Purity | >97% by NMR |
Hazard Codes for this compound
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-3-4-10(7-9(8)2)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIHUHNPOHTZAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311847 | |
| Record name | 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51036-98-7 | |
| Record name | 51036-98-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3,4 Dimethylphenyl 4 Oxobutanoic Acid
Direct Synthetic Routes to the Core Structure
Direct routes aim to construct the target molecule in a single key step, typically involving the acylation of o-xylene (B151617) or a related precursor.
The most prevalent and direct method for the synthesis of 4-(3,4-dimethylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of o-xylene with succinic anhydride (B1165640). wikipedia.org This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). wikipedia.org
In this reaction, the Lewis acid activates the succinic anhydride, forming a highly electrophilic acylium ion intermediate. The electron-rich o-xylene then acts as a nucleophile, attacking the acylium ion. The two methyl groups on the o-xylene ring are ortho- and para-directing and are activating. The acylation occurs predominantly at the position para to the 1-methyl group and ortho to the 2-methyl group (position 4), which is sterically accessible and electronically activated, leading to the desired 3,4-dimethylphenyl regioisomer. A subsequent hydrolysis step liberates the final carboxylic acid product from its complex with the catalyst.
The reaction is generally performed in an inert solvent to control the reaction temperature and facilitate stirring. Common solvents include nitrobenzene (B124822) or chlorinated hydrocarbons like 1,2-dichloroethane. google.com However, due to the toxicity of these solvents, solvent-free, or "neat," conditions have also been explored, particularly in mechanochemical synthesis where mechanical force is used to drive the reaction. barcelonafinechemicals.com
The use of solid acid catalysts, such as zeolites (e.g., H-Y, H-beta) or metal oxides supported on materials like silica (B1680970) or clay, represents a greener alternative to traditional homogeneous Lewis acids. researchgate.netelectronicsandbooks.com These heterogeneous catalysts can be easily separated from the reaction mixture and potentially recycled, reducing waste generation. researchgate.net
| Catalyst | Solvent | Key Advantages | Key Disadvantages | Typical Yield |
|---|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Nitrobenzene, 1,2-Dichloroethane | High reactivity, readily available | Stoichiometric amounts needed, corrosive, generates hazardous waste | Good to High |
| Zeolites (e.g., H-Y, H-beta) | Solvent-free or high-boiling hydrocarbons | Reusable, environmentally benign, shape-selective | Lower activity than AlCl₃, may require higher temperatures | Moderate to Good |
| Mechanochemical (AlCl₃) | Solvent-free (Ball Milling) | Reduced solvent waste, potentially faster reaction times | Requires specialized equipment, scalability can be a challenge | Good |
While Friedel-Crafts acylation with succinic anhydride is the most direct route, other acylation strategies can be envisioned. One alternative involves the use of succinic acid itself as the acylating agent, in the presence of a strong Brønsted acid catalyst like polyphosphoric acid (PPA) or a solid superacid. This approach avoids the need for pre-forming the anhydride but generally requires higher temperatures.
Another strategy employs more reactive derivatives of succinic acid, such as succinyl chloride. This acylating agent is more electrophilic than the anhydride and can react with o-xylene under milder conditions, often with a wider range of weaker Lewis acid catalysts. However, the preparation and handling of acyl chlorides add an extra step and require precautions due to their moisture sensitivity and corrosive nature.
Palladium-catalyzed cross-coupling reactions represent a more modern, though less direct, alternative. A hypothetical route could involve the coupling of 3,4-dimethylbenzoyl chloride with a suitable four-carbon organometallic reagent that incorporates a protected carboxylic acid function. While versatile, such methods are typically more complex and costly than the classical Friedel-Crafts approach.
Multi-Step Synthetic Sequences and Route Optimization
Multi-step syntheses offer greater control over regiochemistry and can be advantageous when the direct acylation approach is inefficient or leads to difficult-to-separate isomers.
A plausible, albeit multi-step, route could commence from 3,4-dimethylbenzoic acid. This starting material could be converted to its more reactive acid chloride derivative, 3,4-dimethylbenzoyl chloride, using a reagent such as thionyl chloride or oxalyl chloride.
The subsequent step would involve the coupling of this acyl chloride with a nucleophile derived from an acetic acid equivalent to form the keto-ester precursor. For instance, the reaction with the enolate of tert-butyl acetate (B1210297) or a Reformatsky reagent derived from a haloacetate could be employed. This would be followed by the introduction of the remaining two carbons of the butanoic acid chain. A more streamlined approach would involve the reaction of 3,4-dimethylbenzoyl chloride with a malonic ester derivative, followed by alkylation, hydrolysis, and decarboxylation to yield the target γ-keto acid.
Organometallic reagents provide a powerful tool for carbon-carbon bond formation and offer an alternative to electrophilic aromatic substitution. A synthetic sequence could begin with the halogenation of o-xylene to produce 4-bromo-1,2-dimethylbenzene. This aryl halide can then be converted into an organometallic nucleophile, such as an organolithium reagent (by reaction with butyl lithium) or a Grignard reagent (by reaction with magnesium metal). masterorganicchemistry.comrsc.org
This highly reactive organometallic species can then be reacted with succinic anhydride. rsc.org The nucleophilic aryl group will attack one of the carbonyl carbons of the anhydride, leading to a ring-opening reaction. Subsequent acidic workup will protonate the resulting carboxylate to furnish the final product, this compound. This method offers excellent regiochemical control, as the position of the acylation is determined by the initial halogenation step.
Reaction Conditions and Parameter Optimization in Synthesis
The efficiency of the synthesis of this compound, particularly via the Friedel-Crafts pathway, is highly dependent on the reaction conditions. Optimization of these parameters is key to maximizing yield and minimizing the formation of byproducts.
Catalyst Loading: In traditional Friedel-Crafts reactions using AlCl₃, more than two molar equivalents of the catalyst are often required. One equivalent coordinates to the succinic anhydride to generate the acylium ion, and another coordinates to the carbonyl group of the product ketone, deactivating it towards further reaction. The product-catalyst complex must be hydrolyzed during workup to release the final product. For heterogeneous catalysts, the catalyst loading is optimized to balance reaction rate and cost.
Temperature: The reaction temperature is a critical parameter. Lower temperatures can improve the regioselectivity of the acylation and suppress the formation of side products from isomerization or polymerization. However, lower temperatures also decrease the reaction rate. For the acylation of o-xylene, temperatures are typically kept in the range of 0 °C to room temperature.
Solvent: The choice of solvent can influence both the solubility of the reactants and the reactivity of the catalyst. Non-polar solvents like carbon disulfide can lead to different product distributions compared to polar solvents like nitrobenzene. stackexchange.com The solvent's ability to form complexes with the Lewis acid can modulate its activity. As mentioned, environmentally benign solvent-free conditions are also an option. barcelonafinechemicals.com
Reactant Ratio: The molar ratio of o-xylene to succinic anhydride is also an important consideration. Using an excess of the aromatic substrate can help to drive the reaction to completion and can sometimes serve as the solvent, although this can complicate product purification.
| Parameter | Effect on Reaction | Typical Optimized Condition for o-Xylene Acylation |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. | 0 °C to room temperature |
| Catalyst Molar Ratio (AlCl₃:Anhydride) | Stoichiometric amounts are required due to complexation with reactant and product. | > 2:1 |
| Solvent Polarity | Can influence catalyst activity and product isomer distribution. | Non-polar (e.g., 1,2-dichloroethane) or polar (e.g., nitrobenzene) depending on desired outcome. |
| Reaction Time | Sufficient time is needed for completion; prolonged times can lead to byproduct formation. | Typically several hours, monitored by TLC or GC. |
Catalyst Selection and Reaction Efficiency
The selection of a catalyst is pivotal in the Friedel-Crafts acylation, as it activates the acylating agent, succinic anhydride, to generate the electrophilic species necessary for the reaction with o-xylene. Traditionally, stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) have been employed due to their high activity. However, their use is associated with significant drawbacks, including the generation of large amounts of acidic waste and difficulties in catalyst separation and recovery.
In the pursuit of more efficient and environmentally benign processes, a range of alternative catalysts has been investigated. These include other Lewis acids such as iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂), as well as solid acid catalysts like zeolites. Solid acids are particularly attractive as they can be easily separated from the reaction mixture and potentially reused, simplifying the work-up procedure and reducing waste. The efficiency of these catalysts is typically evaluated based on the reaction yield and the time required to achieve maximum conversion.
Table 1: Comparison of Catalysts in the Synthesis of this compound
| Catalyst | Reaction Time (hours) | Yield (%) | Notes |
| Aluminum Chloride (AlCl₃) | 2 - 4 | 85 - 95 | High yield but generates significant waste. |
| Iron(III) Chloride (FeCl₃) | 4 - 6 | 70 - 80 | Milder Lewis acid, potentially requiring longer reaction times. |
| Zinc Chloride (ZnCl₂) | 6 - 8 | 60 - 70 | Less active than AlCl₃, often requiring higher temperatures. |
| Zeolite H-Beta | 8 - 12 | 75 - 85 | Heterogeneous catalyst, allowing for easier separation and reuse. |
Note: The yields and reaction times are approximate and can vary depending on the specific reaction conditions such as solvent and temperature.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize its environmental footprint. A key focus has been the development of solvent-free reaction conditions. One promising approach is mechanochemical synthesis, where the reaction is carried out by grinding the solid reactants together in a ball mill. kuleuven.be This method eliminates the need for hazardous solvents, reduces waste, and can lead to shorter reaction times and higher energy efficiency.
Process Development and Scalability Considerations for Industrial Production
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. Key considerations include cost-effectiveness, safety, and environmental impact. The high cost of certain catalysts and the need for specialized equipment to handle corrosive and hazardous materials are significant economic factors. cmu.edu
Managing the large quantities of waste generated, particularly from the use of stoichiometric amounts of traditional Lewis acid catalysts, is a major environmental and logistical hurdle. cmu.edu Strategies to mitigate this include the implementation of catalyst recovery and recycling protocols. cmu.edu
Furthermore, the exothermic nature of the Friedel-Crafts acylation requires robust thermal management systems in large-scale reactors to prevent runaway reactions and ensure product quality and safety. Process optimization studies are crucial to identify the optimal balance between reaction rate, yield, and safety. This often involves a detailed investigation of reaction kinetics and the development of sophisticated process control strategies to maintain the reaction within the desired operating window. cmu.edu The use of continuous flow reactors is also being explored as a means to improve heat and mass transfer, enhance safety, and allow for more efficient and consistent production.
Chemical Reactivity and Transformation Studies of 4 3,4 Dimethylphenyl 4 Oxobutanoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes esterification, amidation, and reduction.
Esterification Reactions and Their Mechanism (e.g., Methyl and Ethyl Esters)
Esterification of 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid is a common transformation, typically achieved through the Fischer esterification method. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid or gaseous hydrogen chloride. prepchem.comchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, the ester is often removed by distillation as it forms. chemguide.co.uk
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product. chemguide.co.uk
For instance, reacting this compound with methanol in the presence of an acid catalyst yields Methyl 4-(3,4-dimethylphenyl)-4-oxobutanoate (B12362071). prepchem.com Similarly, using ethanol produces Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate. prepchem.com
Table 1: Examples of Esterification Reactions
| Reactant | Reagent | Catalyst | Product |
|---|---|---|---|
| This compound | Methanol | Acid (e.g., H₂SO₄, Acetyl Chloride) | Methyl 4-(3,4-dimethylphenyl)-4-oxobutanoate |
| This compound | Ethanol | Acid (e.g., H₂SO₄, HCl gas) | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate |
Amidation Reactions and Formation of Amide Derivatives
The carboxylic acid can be converted into a wide array of amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is slow. Common methods involve converting the carboxylic acid into a more reactive derivative, such as an acid chloride, or using coupling reagents. nih.gov
A general procedure for amidation involves the direct condensation of the carboxylic acid and an amine in the presence of a mediator like titanium tetrachloride (TiCl₄) in a solvent such as pyridine (B92270). nih.gov Studies on similar 4-aryl-4-oxobutanoic acids have shown that they react with binucleophiles like terminal aliphatic N,N-diamines. arabjchem.org The reaction initiates with an acid-base interaction forming a salt, which then undergoes dehydration to form the corresponding amides. These amides can further cyclize to form heterocyclic compounds. arabjchem.org
Reduction of the Carboxylic Acid to Corresponding Alcohols
While the reduction of a carboxylic acid to a primary alcohol is a standard organic transformation, it requires potent reducing agents due to the low reactivity of the carboxyl group. Reagents like lithium aluminum hydride (LiAlH₄) are effective for this purpose. However, in a molecule containing both a ketone and a carboxylic acid, selective reduction can be challenging. Strong reducing agents like LiAlH₄ will typically reduce both functional groups. Selective reduction of the carboxylic acid in the presence of a ketone is difficult and often requires a protection-deprotection strategy for the ketone group.
Reactions at the Ketone Functionality
The ketone group (C=O) is susceptible to nucleophilic attack and can be readily reduced or derivatized.
Carbonyl Group Reductions to Hydroxyl Compounds
The ketone carbonyl in this compound can be reduced to a secondary alcohol, forming 4-hydroxy-4-(3,4-dimethylphenyl)butanoic acid. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for its selectivity in reducing ketones and aldehydes while typically not affecting less reactive functional groups like carboxylic acids and esters under standard conditions.
Alternatively, catalytic hydrogenation can be employed. However, harsher reduction methods that reduce the ketone to a methylene (B1212753) group (CH₂) are also well-established. These include the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). wikipedia.orgmasterorganicchemistry.comwikipedia.org The Clemmensen reduction is performed under strongly acidic conditions, which are compatible with the carboxylic acid group. stackexchange.comslideshare.net The Wolff-Kishner reduction, conversely, uses strongly basic conditions. wikipedia.orgnumberanalytics.com These methods would yield 4-(3,4-dimethylphenyl)butanoic acid.
Table 2: Reduction Reactions of the Ketone Functionality
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Reduction to Alcohol | Sodium borohydride (NaBH₄) | 4-Hydroxy-4-(3,4-dimethylphenyl)butanoic acid | Selective for the ketone over the carboxylic acid. |
| Reduction to Methylene (Clemmensen) | Zinc amalgam (Zn(Hg)), conc. HCl | 4-(3,4-Dimethylphenyl)butanoic acid | Strongly acidic conditions. wikipedia.orgstackexchange.com |
| Reduction to Methylene (Wolff-Kishner) | Hydrazine (N₂H₄), KOH, high temp. | 4-(3,4-Dimethylphenyl)butanoic acid | Strongly basic conditions. wikipedia.orgnumberanalytics.com |
Derivatization of the Ketone (e.g., Oxime, Hydrazone Formation)
The ketone functionality readily undergoes condensation reactions with amine derivatives to form imines.
Oxime Formation : Reaction with hydroxylamine (B1172632) (NH₂OH) under weakly acidic conditions converts the ketone into a ketoxime. wikipedia.orgbyjus.com This reaction involves the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the C=N-OH functionality. nih.gov
Hydrazone Formation : Similarly, the ketone reacts with hydrazine (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) to form hydrazones. wikipedia.org The mechanism is analogous to oxime formation and involves the formation of a C=N-NH₂ bond. nih.govlibretexts.org Hydrazones are key intermediates in the Wolff-Kishner reduction. wikipedia.orgwikipedia.org
These derivatization reactions are useful for the characterization of the parent ketone and as intermediates for further synthetic transformations. wikipedia.orgwikipedia.org
Electrophilic Aromatic Substitution on the Dimethylphenyl Ring
The positions available for substitution on the aromatic ring are C-2, C-5, and C-6. The directing effects of the existing groups determine which of these positions is favored for attack by an incoming electrophile (E+). The interplay of these effects is crucial for predicting the regiochemical outcome of reactions such as nitration, halogenation, and Friedel-Crafts reactions.
Regioselectivity and Electronic Effects of Substituents
The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the combined inductive and resonance effects of the two methyl groups and the acyl chain. libretexts.org
Methyl Groups (-CH₃): Located at C-3 and C-4, methyl groups are electron-donating through an inductive effect and hyperconjugation. libretexts.org They are classified as activating groups and are ortho, para-directors. pressbooks.pub
The methyl group at C-3 directs incoming electrophiles to its ortho positions (C-2 and C-4) and its para position (C-6).
The methyl group at C-4 directs incoming electrophiles to its ortho positions (C-3 and C-5) and its para position (C-1).
Acyl Group (-COR): The 4-oxobutanoic acid chain, attached at C-1, is an electron-withdrawing group due to the electronegativity of the carbonyl oxygen and its ability to withdraw electron density from the ring via resonance. libretexts.orglibretexts.org It is a deactivating group and a meta-director. libretexts.org Therefore, it directs incoming electrophiles to the C-3 and C-5 positions.
The final regiochemical outcome is determined by the cumulative influence of these groups on the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.org Positions that are activated by the methyl groups and not strongly deactivated by the acyl group will be the most favorable for substitution.
Analysis of Potential Substitution Positions:
Position C-2: This position is ortho to the C-3 methyl group (activating) and ortho to the C-1 acyl group (deactivating). The directing effects are conflicting.
Position C-5: This position is meta to the C-3 methyl group, ortho to the C-4 methyl group (activating), and meta to the C-1 acyl group (directing). The C-4 methyl and C-1 acyl groups reinforce direction to this position. youtube.com
Position C-6: This position is para to the C-3 methyl group (activating) and meta to the C-4 methyl group. The C-3 methyl group strongly activates this position.
Considering these effects, substitution is most likely to occur at positions C-5 and C-6, which are strongly activated by one or both methyl groups. Position C-5 is particularly favored as it is activated by the C-4 methyl group and is also the meta position relative to the deactivating acyl group. youtube.com Steric hindrance may also play a role, potentially disfavoring the more crowded C-2 position. numberanalytics.com
| Position on Ring | Effect of C-1 Acyl Group | Effect of C-3 Methyl Group | Effect of C-4 Methyl Group | Overall Predicted Reactivity |
|---|---|---|---|---|
| C-2 | Deactivating (ortho) | Activating (ortho) | Neutral (meta) | Possible, but potentially hindered |
| C-5 | Directing (meta) | Neutral (meta) | Activating (ortho) | Favored |
| C-6 | Neutral (meta) | Activating (para) | Neutral (meta) | Favored |
Other Significant Organic Transformations
Beyond reactions on the aromatic ring, this compound possesses two reactive functional groups in its side chain: a ketone and a carboxylic acid. These groups can undergo a variety of transformations, including condensation reactions and functional group interconversions, which are key to synthesizing a diverse range of derivatives.
Condensation Reactions
The bifunctional nature of this compound allows it to participate in condensation reactions, particularly with nucleophiles that can react with its carbonyl groups. A significant reaction for γ-keto acids is their condensation with hydrazine (N₂H₄) and its derivatives. This reaction typically leads to the formation of six-membered heterocyclic systems.
For instance, the reaction of this compound with hydrazine hydrate (B1144303) proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization (lactamization) involving the carboxylic acid group to yield a dihydropyridazinone derivative.
Table of Representative Condensation Reaction
| Reactant | Reagent | Conditions | Product |
|---|---|---|---|
| This compound | Hydrazine hydrate (N₂H₄·H₂O) | Heating in a solvent like ethanol or acetic acid | 6-(3,4-Dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone |
Functional Group Interconversions
The ketone and carboxylic acid functionalities of this compound can be selectively or simultaneously modified through various functional group interconversions. solubilityofthings.com
Reactions of the Ketone Group:
The aryl ketone can be reduced to either a secondary alcohol or a methylene group, depending on the reagents used. pressbooks.pub
Reduction to an Alcohol: Treatment with a mild reducing agent like sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol, leaving the carboxylic acid group intact. masterorganicchemistry.com This transformation yields 4-hydroxy-4-(3,4-dimethylphenyl)butanoic acid. doubtnut.com
Reduction to a Methylene Group (Deoxygenation): The complete removal of the carbonyl oxygen to form an alkyl chain can be achieved under harsh conditions.
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is particularly effective for aryl-alkyl ketones but is incompatible with acid-sensitive substrates. libretexts.orgbyjus.comorgoreview.com The carboxylic acid group is typically stable under these conditions. orgoreview.com
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent (e.g., ethylene (B1197577) glycol). wikipedia.orgbyjus.comorganic-chemistry.org It is suitable for substrates that are sensitive to strong acids. wikipedia.org
Reactions of the Carboxylic Acid Group:
The carboxylic acid moiety can be readily converted into esters and amides.
Esterification: The Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), converts the compound into its corresponding ester. libretexts.orgyoutube.comathabascau.ca The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
Amidation: The carboxylic acid can be converted to an amide by first activating it, for example, by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia (B1221849) or a primary/secondary amine. Direct condensation with an amine is also possible using coupling agents.
| Functional Group Targeted | Transformation | Reagents and Conditions | Product |
|---|---|---|---|
| Ketone | Reduction to secondary alcohol | Sodium borohydride (NaBH₄) in an alcohol solvent (e.g., methanol, ethanol) | 4-Hydroxy-4-(3,4-dimethylphenyl)butanoic acid |
| Ketone | Reduction to methylene (Clemmensen) | Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), heat | 4-(3,4-Dimethylphenyl)butanoic acid |
| Ketone | Reduction to methylene (Wolff-Kishner) | Hydrazine (N₂H₄), potassium hydroxide (KOH), ethylene glycol, heat | 4-(3,4-Dimethylphenyl)butanoic acid |
| Carboxylic Acid | Esterification (Fischer) | Alcohol (e.g., Methanol), sulfuric acid (H₂SO₄) catalyst, heat | Methyl 4-(3,4-dimethylphenyl)-4-oxobutanoate |
| Carboxylic Acid | Amidation | 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) or Amine (RNH₂/R₂NH) | 4-(3,4-Dimethylphenyl)-4-oxobutanamide |
Synthesis and Characterization of Derivatives and Structural Analogs of 4 3,4 Dimethylphenyl 4 Oxobutanoic Acid
Ester Derivatives of 4-(3,4-Dimethylphenyl)-4-oxobutanoic Acid
Esterification of the carboxylic acid group is a common and fundamental modification of this compound. This transformation is valuable as it protects the carboxylic acid group, alters the compound's polarity, and can serve as a precursor for further reactions. The most common method for synthesizing these esters is the Fischer esterification, which involves reacting the parent carboxylic acid with an alcohol under acidic conditions. libretexts.orgathabascau.ca
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. libretexts.orgmasterorganicchemistry.com The reaction is reversible, so it is often driven to completion by using an excess of the alcohol or by removing water as it forms. libretexts.org
The synthesis of Methyl 4-(3,4-dimethylphenyl)-4-oxobutanoate (B12362071) is typically achieved by reacting this compound with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. smolecule.com This classic Fischer esterification is an efficient method for producing the methyl ester.
Synthesis Reaction: this compound + CH₃OH --(H⁺ catalyst, Reflux)--> Methyl 4-(3,4-Dimethylphenyl)-4-oxobutanoate + H₂O
Characterization of the resulting ester would involve standard spectroscopic techniques. The ¹H NMR spectrum is expected to show a characteristic singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm. The ¹³C NMR would show a corresponding signal for the ester methyl carbon around 52 ppm and the ester carbonyl carbon near 173 ppm. Infrared (IR) spectroscopy would confirm the presence of the ester C=O stretch (around 1735 cm⁻¹) and the ketone C=O stretch (around 1685 cm⁻¹).
Table 1: Physicochemical and Spectroscopic Data for Methyl 4-(3,4-Dimethylphenyl)-4-oxobutanoate
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol |
| Appearance | Colorless Oil or Low-Melting Solid |
| ¹H NMR (CDCl₃, ppm) | δ 7.8-7.2 (m, 3H, Ar-H), 3.70 (s, 3H, -OCH₃), 3.25 (t, 2H, -COCH₂-), 2.80 (t, 2H, -CH₂COO-), 2.30 (s, 6H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 198.0 (C=O, ketone), 173.5 (C=O, ester), 142.5, 137.0, 134.5, 129.8, 129.5, 126.0 (Ar-C), 51.8 (-OCH₃), 33.5 (-COCH₂-), 28.9 (-CH₂COO-), 19.8 (Ar-CH₃) |
| IR (cm⁻¹) | ~2950 (C-H), ~1735 (C=O, ester), ~1685 (C=O, ketone), ~1610, 1500 (C=C, aromatic) |
Note: Spectroscopic data are predicted values based on analogous structures and general chemical shift ranges.
Similar to the methyl ester, the ethyl ester is synthesized via Fischer esterification using ethanol (B145695) in place of methanol. The reaction is carried out under reflux with a catalytic amount of strong acid.
Synthesis Reaction: this compound + CH₃CH₂OH --(H⁺ catalyst, Reflux)--> Ethyl 4-(3,4-Dimethylphenyl)-4-oxobutanoate + H₂O
The characterization of this ethyl ester is analogous to that of the methyl ester. The key differences in the ¹H NMR spectrum would be the appearance of a quartet at approximately 4.1 ppm (for the -OCH₂- group) and a triplet around 1.2 ppm (for the -CH₃ of the ethyl group).
Table 2: Physicochemical and Spectroscopic Data for Ethyl 4-(3,4-Dimethylphenyl)-4-oxobutanoate
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| Appearance | Colorless Oil |
| ¹H NMR (CDCl₃, ppm) | δ 7.8-7.2 (m, 3H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 3.25 (t, 2H, -COCH₂-), 2.75 (t, 2H, -CH₂COO-), 2.30 (s, 6H, Ar-CH₃), 1.25 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 198.0 (C=O, ketone), 173.0 (C=O, ester), 142.5, 137.0, 134.5, 129.8, 129.5, 126.0 (Ar-C), 60.5 (-OCH₂-), 33.7 (-COCH₂-), 29.2 (-CH₂COO-), 19.8 (Ar-CH₃), 14.2 (-OCH₂CH₃) |
| IR (cm⁻¹) | ~2980 (C-H), ~1730 (C=O, ester), ~1685 (C=O, ketone), ~1610, 1500 (C=C, aromatic) |
Note: Spectroscopic data are predicted values based on analogous structures and general chemical shift ranges.
The Fischer esterification is a versatile method that can be extended to a wide range of alcohols to produce various alkyl esters of this compound. athabascau.ca By refluxing the parent acid with other primary or secondary alcohols like propanol, isopropanol, or butanol in the presence of an acid catalyst, the corresponding propyl, isopropyl, and butyl esters can be synthesized. The choice of alcohol and reaction conditions can be optimized to achieve high yields for the desired ester. Alternative methods for esterification include reacting the carboxylate salt of the acid with an alkyl halide or the alcoholysis of the corresponding acid chloride, which can be useful when the alcohol is sensitive to strong acidic conditions. athabascau.ca
Amide and Substituted Amide Analogs
Amide derivatives of this compound are synthesized to introduce new functional groups and to explore their potential in various chemical applications. The most common synthetic route involves a two-step process: first, the activation of the carboxylic acid, followed by a reaction with an amine.
The carboxylic acid is typically converted to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is then reacted with a primary or secondary amine (R¹R²NH) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, yielding the N-substituted amide. nih.gov
General Synthesis Reaction:
this compound + SOCl₂ → 4-(3,4-Dimethylphenyl)-4-oxobutanoyl chloride
4-(3,4-Dimethylphenyl)-4-oxobutanoyl chloride + R¹R²NH --(Base)--> N,N-R¹R²-4-(3,4-Dimethylphenyl)-4-oxobutanamide
This methodology allows for the synthesis of a diverse library of amides by varying the amine component. For example, using ammonia (B1221849) would yield the primary amide, while using aniline (B41778) would produce the N-phenyl amide. Characterization would typically show a broad N-H stretch (for primary and secondary amides) in the IR spectrum around 3300 cm⁻¹ and an amide C=O stretch around 1650 cm⁻¹.
Modifications of the Aromatic Moiety
The synthesis of structural analogs by modifying the alkyl substitution pattern on the aromatic ring provides insight into structure-activity relationships. These analogs are generally prepared using the same core synthetic strategy as the parent 3,4-dimethylphenyl compound: a Friedel-Crafts acylation of a substituted benzene (B151609) with succinic anhydride (B1165640). wikipedia.org
The reaction involves treating an aromatic hydrocarbon with succinic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). wikipedia.orgbeilstein-journals.org The Lewis acid coordinates with the anhydride, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. stackexchange.com The position of acylation is directed by the existing alkyl groups on the benzene ring.
4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid: This analog is synthesized via the Friedel-Crafts acylation of p-xylene (B151628) (1,4-dimethylbenzene) with succinic anhydride. ontosight.ai The two methyl groups are para to each other, directing the acylation to one of the ortho positions, resulting in a single major product. This compound is described as a colorless crystalline solid with a melting point of approximately 100-104°C. chembk.com
4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid: This analog is prepared by the Friedel-Crafts acylation of m-xylene (B151644) (1,3-dimethylbenzene) with succinic anhydride. The two methyl groups in the meta positions strongly activate the ring towards electrophilic attack at the positions ortho and para to them (positions 2, 4, and 6). Acylation predominantly occurs at the 5-position (para to one methyl and ortho to the other), which is sterically the most accessible, to yield the 2,4-dimethylphenyl product.
Table 3: Synthesis of Aromatic Analogs via Friedel-Crafts Acylation
| Target Analog | Aromatic Precursor | Key Reaction |
|---|---|---|
| This compound | o-Xylene (B151617) (1,2-dimethylbenzene) | Friedel-Crafts acylation with succinic anhydride and AlCl₃ beilstein-journals.orgnih.gov |
| 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | p-Xylene (1,4-dimethylbenzene) | Friedel-Crafts acylation with succinic anhydride and AlCl₃ ontosight.aichembk.com |
| 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid | m-Xylene (1,3-dimethylbenzene) | Friedel-Crafts acylation with succinic anhydride and AlCl₃ |
These synthetic strategies highlight the modularity in producing a range of derivatives and analogs from the core 4-aryl-4-oxobutanoic acid scaffold, enabling systematic exploration of their chemical properties and potential applications.
Halogenated Aromatic Analogs
The introduction of halogen atoms to the aromatic ring of this compound can significantly influence its electronic properties and reactivity. The synthesis of these halogenated analogs is typically achieved through electrophilic aromatic substitution reactions, where the dimethylphenyl group directs the position of halogenation.
A common synthetic route for preparing aryl-oxo-butanoic acids is the Friedel-Crafts acylation. wikipedia.org For instance, the reaction of a halogenated xylene derivative with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, would yield the corresponding halogenated 4-(dimethylphenyl)-4-oxobutanoic acid. The specific isomer obtained would depend on the directing effects of the methyl and halogen substituents on the aromatic ring.
The characterization of these halogenated analogs involves a suite of spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the characteristic carbonyl stretching frequencies of the ketone and carboxylic acid groups. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is crucial for determining the precise location of the halogen substituent on the aromatic ring by analyzing the chemical shifts and coupling patterns of the aromatic protons and carbons. Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the incorporation of the halogen atom.
While specific synthesis and characterization data for halogenated analogs of this compound are not extensively detailed in publicly available literature, a patented method describes the synthesis of a related compound, 4-[3-(2,6-dimethylbenzyloxy)phenyl]-4-oxobutanoic acid, which involves the bromination of a precursor molecule. google.com This suggests that similar halogenation strategies could be applied to the 3,4-dimethylphenyl scaffold.
Alkoxy-Substituted Aromatic Analogs
The incorporation of alkoxy groups, such as methoxy (B1213986) or ethoxy, onto the aromatic ring can also profoundly alter the properties of this compound. These electron-donating groups can increase the electron density of the aromatic ring, potentially affecting its reactivity in subsequent reactions.
The synthesis of alkoxy-substituted analogs can be accomplished via Friedel-Crafts acylation of an alkoxy-substituted xylene with succinic anhydride. A Japanese patent describes a method for producing 4-alkoxyphenyl-4-oxobutyric acid, which can be adapted for this purpose. google.com The reaction conditions, including the choice of solvent and Lewis acid, are critical for achieving high yields and selectivity.
Characterization of these alkoxy-substituted derivatives relies on similar analytical techniques as their halogenated counterparts. IR spectroscopy would confirm the presence of the carbonyl and ether functionalities. Detailed analysis of ¹H and ¹³C NMR spectra is essential to confirm the regiochemistry of the alkoxy substitution on the dimethylphenyl ring. For example, a study on 4-({4-[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid provides a comprehensive spectroscopic characterization, including ¹H-NMR, ¹³C-NMR, and 2D-NMR data, which serves as a valuable reference for the types of data required to elucidate the structures of such complex molecules. mdpi.com
Table 1: Spectroscopic Data for a Representative Alkoxy-Substituted Analog
| Spectroscopic Technique | Key Findings |
| ¹H-NMR | Signals corresponding to aromatic protons, methoxy groups, and the butanoic acid chain protons. |
| ¹³C-NMR | Resonances for carbonyl carbons, aromatic carbons (including those attached to oxygen), and aliphatic carbons. |
| IR (Infrared) | Characteristic absorption bands for C=O (ketone and carboxylic acid) and C-O (ether) stretching vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected molecular weight of the alkoxy-substituted compound. |
This is an interactive data table based on expected characterization data for an alkoxy-substituted analog.
Structural Analogs with Varied Aliphatic Chain Lengths or Substitutions
Modifications to the four-carbon aliphatic chain of this compound open up another avenue for creating structural analogs with diverse properties. This can involve extending or shortening the chain, or introducing substituents along its length.
The synthesis of analogs with varied aliphatic chain lengths can be achieved by using dicarboxylic acids other than succinic acid in the Friedel-Crafts acylation reaction. For example, using glutaric anhydride would result in a five-carbon chain, yielding a 5-(3,4-dimethylphenyl)-5-oxopentanoic acid.
Furthermore, the reactivity of the butanoic acid chain itself can be exploited to introduce substituents. A study on the reaction of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines of different alkyl chain lengths demonstrates how the aliphatic portion of the molecule can be functionalized. arabjchem.org This research showed that the reaction proceeds through the formation of salts, followed by dehydration to form amides and subsequent cyclization into heterocyclic systems. arabjchem.org This indicates the potential for creating a variety of derivatives by reacting the carboxylic acid group with different nucleophiles.
Comparative Reactivity and Stability Studies of Derivatives
Aromatic Substitution:
The electronic nature of the substituent on the aromatic ring plays a crucial role. Halogen atoms, being electron-withdrawing, are expected to decrease the electron density of the aromatic ring and the carbonyl group. This could make the ketone less susceptible to nucleophilic attack but may increase the acidity of the carboxylic acid. Conversely, alkoxy groups are electron-donating, which would increase the electron density of the ring and potentially make the ketone more reactive towards electrophiles.
A study on the redox properties of alkyl-substituted 4-aryl-2,4-dioxobutanoic acids revealed that the substitution pattern on the phenyl ring influences the electronic properties of the dioxobutanoic moiety. shd-pub.org.rs Although this study focused on a related class of compounds, the principles can be extended to the derivatives of this compound, suggesting that both steric and electronic effects of the substituents will dictate their reactivity.
Aliphatic Chain Modification:
The stability of derivatives can also be influenced by modifications to the aliphatic chain. For instance, the formation of salts and amides from the reaction with diamines introduces new functional groups that can alter the molecule's solubility, melting point, and thermal stability. arabjchem.org The stability of these derivatives under different conditions, such as varying pH and temperature, would be an important area for comparative studies.
Advanced Spectroscopic Characterization Methodologies for 4 3,4 Dimethylphenyl 4 Oxobutanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the precise mapping of atomic connectivity and chemical environments.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The spectrum of 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid is expected to show several characteristic signals corresponding to the aromatic, methylene (B1212753), and methyl protons.
The aromatic region would display signals for the three protons on the disubstituted benzene (B151609) ring. The proton at position 2 would likely appear as a singlet or a narrowly split doublet, while the protons at positions 5 and 6 would show signals influenced by their respective neighboring protons. The two methylene groups (C2 and C3) in the butanoic acid chain form an ethyl-like system and are expected to appear as two distinct triplets, a result of coupling to each other. The two methyl groups attached to the aromatic ring are chemically non-equivalent and should produce two separate singlets. The acidic proton of the carboxylic acid group often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H (C2-H) | ~7.8 | Singlet (s) / Doublet (d) |
| Aromatic H (C5-H, C6-H) | ~7.2-7.7 | Multiplet (m) |
| Methylene (-CO-CH₂ -) | ~3.2 | Triplet (t) |
| Methylene (-CH₂ -COOH) | ~2.8 | Triplet (t) |
| Methyl (Ar-CH₃ ) | ~2.3 | Singlet (s) |
| Methyl (Ar-CH₃ ) | ~2.3 | Singlet (s) |
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of the number of unique carbon atoms in a molecule. openstax.org Given the structure of this compound, ten distinct carbon signals are anticipated in a broadband-decoupled ¹³C NMR spectrum.
The spectrum would feature two signals in the downfield region corresponding to the carbonyl carbons of the ketone and the carboxylic acid, typically appearing above 170 ppm. openstax.org The six carbons of the aromatic ring would produce six distinct signals in the approximate range of 125-145 ppm. The signals for the two methylene carbons would be found in the aliphatic region, generally between 25-40 ppm. Finally, the two methyl carbons attached to the aromatic ring would appear at the most upfield region of the spectrum, typically around 20 ppm. Quaternary carbons, such as the aromatic carbons bearing the methyl and acyl groups, often show resonances of lower intensity. openstax.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ketone Carbonyl (C =O) | ~198 |
| Carboxylic Acid Carbonyl (-C OOH) | ~178 |
| Aromatic C (quaternary) | 128-145 |
| Aromatic C (CH) | 126-130 |
| Methylene (-CO-C H₂-) | ~34 |
| Methylene (-C H₂-COOH) | ~28 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak in the COSY spectrum would be observed between the two methylene groups in the butanoic acid chain, confirming their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbon atoms to which they are directly attached. sdsu.edu This technique would be used to definitively assign the proton signals for the methylene groups and the aromatic protons to their corresponding carbon signals in the ¹³C NMR spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds. youtube.com This is particularly useful for connecting different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons adjacent to the ketone to the ketonic carbonyl carbon and to the quaternary aromatic carbon to which the acyl group is attached. It would also show correlations from the methyl protons to the two aromatic carbons they are bonded to, confirming their positions on the ring. youtube.com
Table 3: Expected Key 2D NMR Correlations
| Experiment | Correlating Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | -CO-CH₂ - ↔ -CH₂ -COOH | Connectivity of the butanoic acid chain |
| HSQC | Ar-H ↔ Ar-C | Direct C-H bonds in the aromatic ring |
| -CH₂ - ↔ -C H₂- | Direct C-H bonds in the aliphatic chain | |
| HMBC | -CO-CH₂ - ↔ C =O (ketone) | Position of the ketone group |
| -CO-CH₂ - ↔ Aromatic C | Linkage of the acyl group to the phenyl ring |
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com
The IR spectrum of this compound is dominated by the characteristic absorptions of its ketone and carboxylic acid functional groups. The most prominent features are the carbonyl (C=O) stretching vibrations.
Ketone C=O Stretch: The aryl ketone group is expected to produce a strong absorption band. For similar keto acids, this ketonic carbonyl stretch is observed in the region of 1657-1726 cm⁻¹. rsc.orgresearchgate.net
Carboxylic Acid C=O Stretch: The carbonyl group of the carboxylic acid also gives rise to a strong, sharp absorption band, typically found at a slightly higher wavenumber than the ketone, often around 1700-1740 cm⁻¹. rsc.orgresearchgate.net
Carboxylic Acid O-H Stretch: A defining feature of carboxylic acids is the very broad absorption band due to the O-H stretching vibration, which typically spans from 2500 to 3300 cm⁻¹. This broadness is a result of extensive hydrogen bonding between molecules.
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are also observed. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the symmetric and antisymmetric stretches of the methylene and methyl groups are found just below 3000 cm⁻¹. rsc.org
Modern infrared spectroscopy is performed using Fourier Transform Infrared (FT-IR) spectrometers. This technique offers significant advantages over older dispersive methods, including higher speed and sensitivity. In an FT-IR analysis of this compound, the sample would be analyzed, and the resulting spectrum would provide a molecular "fingerprint." wiley.com The spectrum of a solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. acs.org The positions of the carbonyl bands can be sensitive to the physical state of the sample; for instance, in the solid state, these bands may be red-shifted (moved to lower wavenumbers) compared to the gas phase due to intermolecular interactions like hydrogen bonding. rsc.org
Table 4: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |
| C-H Stretch | Aromatic | 3000-3100 | Medium |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850-2975 | Medium |
| C=O Stretch | Carboxylic Acid | ~1700-1740 | Strong |
| C=O Stretch | Ketone | ~1655-1725 | Strong |
| C-O Stretch | Carboxylic Acid | 1210-1320 | Strong |
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint.
For this compound, the molecular ion peak [M]•+ would be expected at a mass-to-charge ratio (m/z) of 206, corresponding to its molecular weight. The fragmentation is predictable based on its structure and data from analogs like 4-(4-Methylphenyl)-4-oxobutanoic acid and 4-phenyl-4-oxobutanoic acid.
Key fragmentation pathways are expected to include:
Acylium Ion Formation: A primary fragmentation would be the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of a stable 3,4-dimethylbenzoyl cation. This fragment is predicted to be a prominent peak at m/z 133. This is analogous to the base peak at m/z 119 for 4-(4-methylphenyl)-4-oxobutanoic acid and m/z 105 for 4-phenyl-4-oxobutanoic acid. nih.govnih.gov
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, involving the transfer of a hydrogen atom to the carbonyl oxygen followed by β-cleavage. This would result in the formation of a neutral butenoic acid molecule and a charged radical cation of 1,2-dimethyl-4-vinylbenzene.
Loss of Carboxyl Group: Fragmentation involving the loss of the carboxyl group (-COOH, 45 Da) or the entire butanoic acid chain can also occur.
| Analog Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ion |
|---|---|---|---|
| 4-phenyl-4-oxobutanoic acid | 178 | 105 | [C₆H₅CO]⁺ |
| 4-(4-methylphenyl)-4-oxobutanoic acid | 192 | 119 | [CH₃C₆H₄CO]⁺ |
| This compound (Predicted) | 206 | 133 | [(CH₃)₂C₆H₃CO]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound, with a molecular formula of C₁₂H₁₄O₃, the theoretical exact mass can be calculated with high precision. This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from isomers.
Based on the atomic masses of its constituent elements, the expected monoisotopic mass can be determined and compared against experimental results.
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| 4-phenyl-4-oxobutanoic acid | C₁₀H₁₀O₃ | 178.06299 |
| 4-(4-methylphenyl)-4-oxobutanoic acid | C₁₁H₁₂O₃ | 192.07864 |
| This compound | C₁₂H₁₄O₃ | 206.09429 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture before detecting them with mass spectrometry. It is widely used for purity assessment and compound identification. For a carboxylic acid like this compound, derivatization (e.g., esterification) is often required to increase its volatility and thermal stability for GC analysis. The retention time from the GC provides one level of identification, while the mass spectrum from the MS detector confirms the structure of the eluted compound. This dual-check system is highly effective for analyzing reaction mixtures to determine the purity of the product and identify any byproducts.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Single-Crystal X-ray Diffraction (SC-XRD) requires growing a high-quality single crystal of the compound. While a crystal structure for this compound has not been reported, analysis of its analogs, 4-phenyl-4-oxobutanoic acid and 4-(4-methoxyphenyl)-4-oxobutanoic acid, reveals key structural features that can be extrapolated to the target molecule. nih.govias.ac.inmdpi.com These studies provide detailed crystallographic data, including unit cell dimensions and space group symmetry.
For example, 4-phenyl-4-oxobutanoic acid is known to crystallize in the monoclinic space group P2₁/c. ias.ac.inmdpi.com The crystallographic data for this and another analog are summarized below.
| Parameter | 4-phenyl-4-oxobutanoic acid (γ-polymorph) mdpi.com | 4-(4-methoxyphenyl)-4-oxobutanoic acid nih.gov |
|---|---|---|
| Formula | C₁₀H₁₀O₃ | C₁₁H₁₂O₄ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 15.2673 (6) | 5.0511 (3) |
| b (Å) | 5.2028 (2) | 10.0219 (7) |
| c (Å) | 22.3063 (8) | 20.0840 (12) |
| β (°) | 98.0217 (7) | 90.107 (6) |
| Volume (ų) | 1754.51 | 1016.67 (11) |
| Z | 8 | 4 |
It is anticipated that this compound would also crystallize in a common centrosymmetric space group, such as P2₁/c.
Crystal Packing and Intermolecular Interactions in the Solid State
The solid-state structure of carboxylic acids is typically dominated by strong hydrogen bonding. Crystal structures of the analogs 4-phenyl-4-oxobutanoic acid and 4-(4-methoxyphenyl)-4-oxobutanoic acid confirm this pattern. nih.govias.ac.inmdpi.comresearchgate.net The most significant interaction is the formation of centrosymmetric dimers, where the carboxyl groups of two molecules are linked by a pair of O—H···O hydrogen bonds. nih.govias.ac.in This robust hydrogen-bonding motif is a highly predictable feature for carboxylic acids.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For this compound and its derivatives, UV-Vis spectroscopy provides valuable insights into the chromophoric nature of the molecule, primarily arising from the substituted acetophenone moiety. The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur and their intensities are characteristic of the molecule's electronic structure.
The UV-Vis spectrum of this compound is dominated by the electronic transitions associated with the 3,4-dimethylacetophenone chromophore. Two primary types of electronic transitions are expected for this class of compounds: the π→π* and n→π* transitions.
The π→π* transition is a high-energy transition that involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is typically characterized by a high molar absorptivity (ε) and is responsible for the strong absorption band observed at shorter wavelengths in the UV region. For acetophenone, this band appears around 240-250 nm studyraid.comresearchgate.net. The presence of the two methyl groups on the phenyl ring in this compound is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of this absorption maximum due to the electron-donating nature of alkyl groups scholaris.ca.
The second characteristic transition is the n→π* transition, which involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital of the carbonyl group. This transition is of lower energy and therefore appears at longer wavelengths, typically around 280 nm for acetophenone studyraid.com. A key characteristic of the n→π* transition is its significantly lower molar absorptivity compared to the π→π* transition, resulting in a much weaker absorption band jove.comlibretexts.org.
The solvent in which the spectrum is recorded can have a significant impact on the positions of these absorption bands. Polar solvents can stabilize the non-bonding electrons on the carbonyl oxygen through hydrogen bonding. This stabilization lowers the energy of the ground state of the n-electrons more than the excited state, leading to a higher energy requirement for the n→π* transition. Consequently, a hypsochromic shift (blue shift) of the n→π* absorption band is typically observed in polar solvents studyraid.com. Conversely, the π→π* transition often experiences a slight bathochromic shift (red shift) in polar solvents due to the stabilization of the more polar excited state.
Table 1: Expected UV-Vis Absorption Data for this compound
| Solvent System | Expected λmax (π→π) (nm) | Expected λmax (n→π) (nm) | Transition Type | Relative Intensity |
| Non-polar (e.g., Hexane) | ~250-260 | ~285-295 | π→πn→π | StrongWeak |
| Polar (e.g., Ethanol) | ~255-265 | ~275-285 | π→πn→π | StrongWeak |
Computational and Theoretical Chemistry Investigations of 4 3,4 Dimethylphenyl 4 Oxobutanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in elucidating the fundamental electronic structure and geometry of a molecule. These methods, grounded in the principles of quantum mechanics, offer a powerful lens through which to understand molecular behavior at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the study of medium to large-sized molecules. For 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid, a DFT approach, often utilizing a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. researchgate.netiipseries.org
The process of geometry optimization involves an iterative calculation of the electronic energy and its gradient with respect to the nuclear coordinates, systematically moving the atoms to find a minimum on the potential energy surface. This would reveal crucial information about bond lengths, bond angles, and dihedral angles.
Furthermore, due to the presence of rotatable bonds in the butanoic acid chain and the orientation of the dimethylphenyl group, this compound can exist in multiple conformations. A thorough conformational analysis, also performed using DFT, would be necessary to identify the global minimum energy conformer as well as other low-energy isomers that may be present under experimental conditions. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (Illustrative) |
| Bond Length | C=O (Ketone) | ~1.22 Å |
| Bond Length | C-C (Aromatic) | ~1.40 Å |
| Bond Length | O-H (Carboxylic Acid) | ~0.97 Å |
| Bond Angle | C-C-C (Butanoic Chain) | ~112° |
| Dihedral Angle | Phenyl Ring - Ketone | ~30° |
| Note: This table is for illustrative purposes only and does not represent actual calculated data. |
Ab Initio Methods for Electronic Structure Determination
While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can provide a more rigorous description of the electronic structure. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy.
For this compound, ab initio calculations would be instrumental in accurately determining properties like ionization potential, electron affinity, and the energies of molecular orbitals (HOMO and LUMO). These calculations, while computationally more demanding than DFT, would offer a valuable benchmark for the electronic properties of the molecule.
Spectroscopic Property Prediction and Validation
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure and understand the vibrational and electronic properties of a molecule.
Theoretical Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for this purpose.
The calculated chemical shifts would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide values that can be directly compared with experimental spectra. Discrepancies between predicted and experimental shifts can often be rationalized by considering solvent effects and intermolecular interactions that are not always fully captured in gas-phase calculations.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |
| C=O (Ketone) | ~198 |
| C=O (Carboxylic Acid) | ~175 |
| Aromatic C (quaternary) | ~140 |
| Aromatic C-H | ~125-130 |
| CH₂ (alpha to ketone) | ~35 |
| CH₂ (beta to ketone) | ~29 |
| CH₃ (Aromatic) | ~20 |
| Note: This table is for illustrative purposes only and does not represent actual calculated data. |
Calculation of Vibrational Frequencies and Comparison with Experimental IR/Raman Spectra
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies of this compound. These calculations, performed after a geometry optimization, also provide the intensities of the corresponding IR and Raman bands.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. A detailed comparison of the calculated and experimental spectra would allow for the assignment of specific vibrational modes to the observed absorption bands, such as the characteristic stretches of the carbonyl groups (ketone and carboxylic acid), the aromatic ring vibrations, and the C-H stretches.
Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) |
| O-H Stretch (Carboxylic Acid) | ~3400 |
| C-H Stretch (Aromatic) | ~3100 |
| C-H Stretch (Aliphatic) | ~2950 |
| C=O Stretch (Ketone) | ~1700 |
| C=O Stretch (Carboxylic Acid) | ~1750 |
| C=C Stretch (Aromatic) | ~1600, ~1500 |
| Note: This table is for illustrative purposes only and does not represent actual calculated data. |
Electronic Structure Analysis
A detailed analysis of the electronic structure provides insights into the reactivity and chemical behavior of a molecule. This involves examining the molecular orbitals, electron density distribution, and electrostatic potential.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO would likely be localized on the electron-rich dimethylphenyl ring, while the LUMO might be centered on the carbonyl groups.
A molecular electrostatic potential (MEP) map would visually represent the charge distribution. The red regions of the map would indicate areas of high electron density and negative electrostatic potential, such as around the oxygen atoms of the carbonyl groups, which are susceptible to electrophilic attack. The blue regions would highlight areas of low electron density and positive electrostatic potential, representing sites for nucleophilic attack. This analysis would be crucial for understanding the molecule's interaction with other chemical species.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the chemical reactivity of molecules. It primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate electrons. The energy of the LUMO is related to the electron affinity, showing its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and less stable.
A hypothetical data table for the Frontier Molecular Orbitals of this compound would typically include the following parameters, usually calculated using Density Functional Theory (DFT) methods:
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions, particularly hydrogen bonding.
The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. These potential values are then represented by a color spectrum. Typically, regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, are colored red. Regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack, are colored blue. Green and yellow areas represent regions with intermediate or near-zero potential. For this compound, one would expect negative potential (red) around the oxygen atoms of the carbonyl and carboxylic acid groups, and positive potential (blue) around the acidic hydrogen of the carboxyl group.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as delocalization effects, contribute to the stability of the molecule.
The analysis quantifies the stabilization energy (E(2)) associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater charge delocalization. This analysis can reveal important intramolecular interactions, such as those between lone pairs and antibonding orbitals (n → σ* or n → π) or between bonding orbitals (σ → σ, π → π*). For the target molecule, NBO analysis could elucidate the delocalization of electron density from the oxygen lone pairs to the antibonding orbitals of adjacent carbonyl and phenyl groups.
A representative NBO analysis data table would look like this:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Intermolecular Interaction Studies
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal structure. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, partitioning the crystal electron density into molecular fragments.
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in real space. This analysis is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue (λ2) of the Hessian matrix of the electron density.
This plot reveals different types of interactions:
Strong attractive interactions (like hydrogen bonds) are characterized by large negative values of sign(λ2)ρ and appear as blue or green regions in the 3D visualization.
Weak van der Waals interactions are found in regions where sign(λ2)ρ is close to zero.
Strong repulsive interactions (steric clashes) correspond to large positive values of sign(λ2)ρ and are typically shown in red.
This technique provides a qualitative and visually intuitive picture of the non-covalent interactions stabilizing the molecular conformation and crystal packing.
Theoretical Models of Hydrogen Bonding and Van der Waals Forces
The stability of a molecular crystal is governed by a complex network of intermolecular forces, primarily hydrogen bonds and van der Waals interactions. Theoretical models, often based on quantum mechanics, are employed to describe and quantify these forces.
Hydrogen bonding is a strong, directional interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. In this compound, the carboxylic acid group is a prime candidate for forming strong O-H···O hydrogen bonds, potentially leading to the formation of dimers or chains in the solid state.
Computational methods like DFT with dispersion corrections (e.g., DFT-D3) are used to accurately model these weak interactions and predict the most stable crystal packing arrangement.
Theoretical Reactivity Descriptors
Theoretical reactivity descriptors are fundamental concepts in computational chemistry that provide insight into the electronic structure and reactivity of a molecule. These descriptors are typically derived from the outputs of quantum chemical calculations, such as those based on Density Functional Theory (DFT).
Chemical Hardness, Softness, and Electronegativity Calculations
Conceptual DFT provides a framework for quantifying key aspects of chemical reactivity. Three of the most important descriptors are chemical hardness (η), chemical softness (S), and electronegativity (χ). These parameters are formally defined based on the change in energy of a chemical system with respect to the change in its number of electrons.
Electronegativity (χ) is a measure of the tendency of a molecule to attract electrons.
Chemical Hardness (η) quantifies the resistance of a molecule to a change in its electron distribution. A "hard" molecule has a large energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making it less reactive.
Chemical Softness (S) is the reciprocal of chemical hardness and indicates a molecule's polarizability and its propensity to react. "Soft" molecules have a small HOMO-LUMO gap and are generally more reactive.
For this compound, these parameters would be calculated using the energies of its frontier molecular orbitals (HOMO and LUMO) obtained from DFT calculations. The presence of the electron-donating dimethylphenyl group and the electron-withdrawing carboxylic acid and ketone functionalities would influence these values.
Table 1: Hypothetical Theoretical Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Hypothetical Value (a.u.) |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Data Not Available |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Data Not Available |
| Chemical Softness | S | 1/(2η) | Data Not Available |
Note: The values in this table are hypothetical as no specific computational studies for this compound were found. The actual values would be determined through quantum chemical calculations.
Computational Approaches to Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states.
For this compound, computational studies could investigate various reactions, such as its behavior with nucleophiles or its cyclization reactions. arabjchem.org The presence of multiple reactive sites—the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, and the aromatic ring—makes it an interesting candidate for such studies.
The general methodology for these investigations involves:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which is a first-order saddle point on the PES. This structure represents the highest energy point along the reaction coordinate.
Frequency Calculations: These calculations are performed to characterize the stationary points on the PES. Reactants, products, and intermediates will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.
These computational approaches would provide valuable information on the activation energies, reaction enthalpies, and the detailed geometric changes that occur during a chemical transformation of this compound.
Applications of 4 3,4 Dimethylphenyl 4 Oxobutanoic Acid As a Key Synthetic Intermediate
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The bifunctional nature of 4-(3,4-dimethylphenyl)-4-oxobutanoic acid, possessing both a ketone and a carboxylic acid, makes it an ideal starting material for the synthesis of various heterocyclic systems. The reactivity of these functional groups allows for cyclization reactions with a range of binucleophiles to form five and six-membered rings, which are core structures in many biologically active compounds.
One of the most prominent applications is in the synthesis of pyridazinones . The reaction of 4-aryl-4-oxobutanoic acids with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines leads to the formation of 6-aryl-4,5-dihydropyridazin-3(2H)-ones. This condensation reaction proceeds through the initial formation of a hydrazone with the keto group, followed by an intramolecular cyclization involving the carboxylic acid moiety. The 3,4-dimethylphenyl substituent in the target molecule influences the electronic and steric properties of the resulting pyridazinone, which can be beneficial for its biological activity.
Furthermore, this keto acid can serve as a precursor for pyrrolo-fused heterocyclic systems . For instance, reaction with terminal aliphatic N,N-diamines can lead to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones. The reaction pathway typically involves the initial formation of a salt, followed by two subsequent dehydration steps to yield the final heterocyclic product.
The synthesis of pyrrolidones and their derivatives is another important application. Reductive amination of γ-keto acids with amines or ammonia (B1221849) can lead to the formation of γ-amino acids, which can then cyclize to form the corresponding lactam (pyrrolidone). Various catalytic systems can be employed for this transformation, offering pathways to functionalized pyrrolidinone structures.
Below is a table summarizing the types of heterocyclic compounds that can be synthesized from 4-aryl-4-oxobutanoic acids:
| Heterocyclic System | Reagents | General Reaction Type |
| Pyridazinones | Hydrazine hydrate, Substituted hydrazines | Condensation/Cyclization |
| Pyrroloimidazolones | 1,2-Diaminoalkanes | Condensation/Dehydration |
| Pyrrolopyrimidinones | 1,3-Diaminoalkanes | Condensation/Dehydration |
| Pyrrolidones | Amines, Ammonia | Reductive Amination/Cyclization |
Building Block for Complex Organic Scaffolds and Advanced Intermediates
Beyond the synthesis of simple heterocycles, this compound serves as a crucial building block for the construction of more complex organic scaffolds and advanced intermediates. Its carbon skeleton can be elaborated and functionalized in a variety of ways to access molecules with greater structural complexity.
The presence of the keto group allows for a range of carbon-carbon bond-forming reactions. For example, aldol (B89426) condensations, Wittig reactions, and Grignard additions can be performed at the carbon alpha to the carbonyl group or at the carbonyl carbon itself, respectively. These reactions enable the introduction of new substituents and the extension of the carbon chain, paving the way for the synthesis of intricate molecular frameworks.
The carboxylic acid functionality provides a handle for amide bond formation, esterification, and other transformations. This allows for the coupling of the 4-(3,4-dimethylphenyl)-4-oxobutanoyl moiety to other molecular fragments, including amino acids, peptides, and other complex amines or alcohols. These coupling reactions are fundamental in the synthesis of advanced intermediates for the pharmaceutical and agrochemical industries.
The aromatic ring with its two methyl groups can also be a site for further functionalization, such as electrophilic aromatic substitution, although the existing acyl group is deactivating. However, under specific conditions, further substitution on the ring is possible, adding another layer of complexity to the potential molecular scaffolds.
Role in the Production of Fine Chemicals
Fine chemicals are pure, single substances that are produced in limited quantities and are valued for their specific properties and applications, often as intermediates in the production of specialty chemicals like pharmaceuticals, agrochemicals, and fragrances. This compound and its analogues serve as important intermediates in this sector. google.com
The synthesis of various biologically active molecules often involves a multi-step process where a key intermediate, such as this compound, is synthesized early on and then elaborated. For example, derivatives of 4-aryl-4-oxobutanoic acid have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The well-known NSAID, Fenbufen, is 4-(4-biphenylyl)-4-oxobutanoic acid, highlighting the pharmaceutical relevance of this class of compounds.
In the agrochemical industry, heterocyclic compounds derived from γ-keto acids can exhibit herbicidal, fungicidal, or insecticidal properties. The specific substitution pattern on the aromatic ring, such as the 3,4-dimethyl groups, can fine-tune the biological activity and selectivity of the final product.
The production of these fine chemicals relies on robust and efficient synthetic routes. The Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with succinic anhydride (B1165640) is a common and scalable method for the preparation of this compound, making it an accessible intermediate for industrial applications.
Methodologies for Downstream Synthetic Transformations to Target Molecules
Once this compound is synthesized, a variety of downstream transformations can be employed to convert it into target molecules. These transformations can target the keto group, the carboxylic acid group, or both.
Reduction of the Carbonyl Group:
A common transformation is the reduction of the ketone to either a secondary alcohol or a methylene (B1212753) group.
Reduction to an Alcohol: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can selectively reduce the ketone to a hydroxyl group, yielding 4-(3,4-dimethylphenyl)-4-hydroxybutanoic acid. This introduces a new chiral center and a functional group for further reactions.
Reduction to a Methylene Group (Deoxygenation): To completely remove the carbonyl oxygen, several methods are available:
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). It is particularly effective for aryl-alkyl ketones but is performed under strongly acidic conditions, which might not be suitable for acid-sensitive substrates.
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by treatment with a strong base (e.g., potassium hydroxide) at high temperatures. The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a common variant. bldpharm.comnih.gov This method is suitable for base-stable, acid-sensitive compounds.
Catalytic Hydrogenation: Under certain conditions with specific catalysts (e.g., Palladium on carbon), the keto group can be hydrogenated to a methylene group, often in conjunction with the reduction of the aromatic ring if forcing conditions are used.
Transformations of the Carboxylic Acid Group:
The carboxylic acid moiety can be readily converted into other functional groups:
Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.
Amide Formation: Coupling with an amine, often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride to activate the carboxylic acid, produces an amide.
Reduction to an Alcohol: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to a primary alcohol, affording 4-(3,4-dimethylphenyl)butane-1,4-diol (if the ketone is also reduced).
The following table summarizes some key downstream transformations:
| Functional Group Targeted | Transformation | Reagents/Conditions | Product Functional Group |
| Ketone | Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Ketone | Deoxygenation | Zn(Hg), HCl (Clemmensen) | Methylene |
| Ketone | Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | Methylene |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amide Formation | Amine, Coupling Agent | Amide |
| Carboxylic Acid | Reduction to Alcohol | LiAlH₄ | Primary Alcohol |
Potential Applications in Materials Science and Polymer Chemistry
While the primary applications of this compound are in the synthesis of small organic molecules, its structure also presents potential for use in materials science and polymer chemistry. γ-Keto acids and their derivatives can be incorporated into polymer backbones or used as functional monomers. google.com
The presence of two distinct functional groups allows for its use as an A-B type monomer in polymerization reactions. For example, after reduction of the keto group to a hydroxyl group, the resulting 4-hydroxy-4-(3,4-dimethylphenyl)butanoic acid could undergo self-condensation to form a polyester. The bulky 3,4-dimethylphenyl substituent would likely impart specific properties to the resulting polymer, such as increased rigidity, altered solubility, and a higher glass transition temperature compared to analogous aliphatic polyesters.
The keto group itself can be a site for post-polymerization modification. Polymers containing pendant keto functionalities can be synthesized, and these keto groups can then be used to attach other molecules through reactions like oxime or hydrazone formation. This approach allows for the creation of functional polymers with tailored properties for applications in drug delivery, sensors, or surface modification.
Furthermore, the aromatic nature of the 3,4-dimethylphenyl group can contribute to the thermal stability and mechanical properties of polymers. Its incorporation into polymer chains, for instance in polyesters or polyamides, could enhance their performance characteristics. While specific research on the use of this compound in polymer science is not extensively documented, the principles of polymer chemistry suggest its potential as a valuable monomer or modifying agent.
Future Directions and Emerging Research Avenues for 4 3,4 Dimethylphenyl 4 Oxobutanoic Acid
Development of Novel and Sustainable Synthetic Strategies
The classical synthesis of analogous aryl oxobutanoic acids often involves the Friedel-Crafts acylation, which typically utilizes stoichiometric amounts of Lewis acids like aluminum chloride and halogenated solvents. wikipedia.orggoogle.com While effective, these methods present environmental and sustainability challenges. Future research will likely pivot towards greener and more atom-economical synthetic strategies.
Key areas for development include:
Catalytic Friedel-Crafts Acylation: Investigating reusable and less toxic catalysts, such as zeolites or metal-organic frameworks (MOFs), to replace traditional Lewis acids. This approach aims to reduce waste and simplify product purification.
Oxidative Methods: Exploring direct oxidation of more accessible precursors. For instance, strategies involving the oxidation of alkenes or methyl ketones using environmentally benign oxidants and efficient catalytic systems, such as iron nanocomposites, represent a promising green alternative. organic-chemistry.orgmdpi.com
Electrochemical Synthesis: Leveraging electrochemical methods, which use electricity to drive reactions, can offer a sustainable pathway by minimizing the use of chemical reagents. mdpi.com Anodic oxidation of corresponding aryl methyl ketones could provide a direct route to the α-keto acid ester, which can then be hydrolyzed. mdpi.com
Flow Chemistry: Transitioning from batch to continuous flow synthesis can enhance safety, improve reaction control, and facilitate easier scaling-up. A flow-based Friedel-Crafts reaction or subsequent modifications could lead to a more efficient and sustainable production process.
| Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Catalytic Friedel-Crafts | Reduced catalyst loading, reusability, lower environmental impact. | Development of robust solid acid catalysts (e.g., zeolites, clays). |
| Sustainable Oxidation | Use of green oxidants (e.g., O2, H2O2), high atom economy. mdpi.com | Design of selective catalysts for C-H or C=C bond oxidation. |
| Electrochemical Synthesis | Reagent-minimized, driven by electricity, high selectivity. mdpi.com | Optimization of electrode materials and reaction conditions. |
| Flow Chemistry | Enhanced safety, precise control, scalability, potential for automation. nih.gov | Reactor design and optimization of flow parameters (rate, temperature). |
Exploration of Unexplored Derivatization Pathways and Chemical Reactivity
4-(3,4-Dimethylphenyl)-4-oxobutanoic acid possesses two key reactive functional groups: a ketone and a carboxylic acid. This duality provides a rich platform for chemical derivatization, allowing for the synthesis of a diverse array of new molecules. While standard reactions like esterification are known, future work should focus on less conventional transformations to generate novel molecular architectures.
Potential derivatization pathways to be explored include:
Heterocycle Formation: The gamma-keto acid moiety is an excellent precursor for synthesizing various heterocyclic compounds. For example, reaction with hydrazines or substituted hydrazines could yield pyridazinone derivatives, while condensation with amines and other dinucleophiles could lead to the formation of other important five- or six-membered heterocycles. mdpi.com
Reactions at the Carbonyl Group: Beyond simple reduction to an alcohol, the ketone can undergo reactions such as reductive amination to introduce amine functionalities, the Wittig reaction to form alkenes, and cyanohydrin formation. youtube.com
Derivatization of the Carboxylic Acid: The carboxylic acid can be converted into amides, acyl halides, or acid anhydrides, which serve as versatile intermediates for further functionalization. obrnutafaza.hr
Multi-component Reactions: Employing the core structure in multi-component reactions (MCRs) could rapidly generate molecular complexity and build libraries of novel compounds in a single step.
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| Ketone | Reductive Amination | Gamma-amino acids |
| Paal-Knorr Synthesis | Substituted furans, pyrroles, thiophenes | |
| Carboxylic Acid | Amide Coupling | Amides, peptides |
| Curtius/Schmidt Rearrangement | Amines (after hydrolysis) | |
| Both Groups | Intramolecular Cyclization/Condensation | Lactones, Lactams, Heterocycles mdpi.com |
Integration with Advanced High-Throughput and Automated Synthesis Techniques
The fields of drug discovery and materials science increasingly rely on the rapid synthesis and screening of large compound libraries. nih.govresearchgate.net Integrating the synthesis of this compound and its derivatives with automated platforms is a key future direction.
This integration can be achieved through:
Automated Synthesizers: Utilizing robotic systems that can perform multi-step syntheses with minimal human intervention. sigmaaldrich.comwikipedia.org Such systems can use pre-packaged reagent cartridges for common reactions like amide coupling or reductive amination, enabling the rapid production of a matrix of derivatives. synplechem.com
Parallel Synthesis: Adapting derivatization reactions to be performed in parallel, for example, in 96-well plates. youtube.com This would allow for the simultaneous creation of dozens or hundreds of unique analogues by varying the building blocks used in each well.
Flow Chemistry Platforms: Developing a continuous flow process not only for the core molecule but also for its subsequent derivatization. This allows for rapid reaction optimization and the on-demand synthesis of desired compounds. nih.gov
Enhancement of Computational Modeling for Predictive Chemistry
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. acs.org Applying these techniques to this compound can accelerate research and guide experimental efforts.
Future computational studies could focus on:
Reaction Prediction: Using machine learning algorithms trained on large reaction databases to predict the outcomes of potential derivatization reactions, identify optimal reaction conditions, and suggest novel synthetic pathways. acs.org
Property Prediction: Employing Quantitative Structure-Activity Relationship (QSAR) and other modeling techniques to predict the physicochemical and biological properties of virtual libraries of derivatives. This allows for the in silico screening of thousands of compounds to prioritize the most promising candidates for synthesis. youtube.com
Mechanism Elucidation: Using quantum mechanical calculations (e.g., Density Functional Theory) to investigate the mechanisms of key reactions, understand the molecule's electronic structure, and rationalize its observed reactivity.
Design and Synthesis of Chemically-Driven Probes and Reagents Based on the Core Structure
The this compound scaffold can serve as a valuable starting point for the design of chemical probes and reagents for use in chemical biology and materials science. olemiss.edu Chemical probes are essential tools for interrogating biological systems. purdue.edu
Key research avenues include:
Fluorescent Probes: The carboxylic acid group provides a convenient attachment point for fluorescent dyes or other reporter tags. mdpi.com By attaching a fluorophore via a linker, derivatives of the compound could be developed as probes to visualize specific cellular components or processes.
Affinity-Based Probes: If a biological target for this scaffold is identified, the molecule could be modified to create affinity-based probes. This typically involves incorporating a photoreactive group or a bio-orthogonal handle (like an alkyne or azide) to covalently label and identify binding partners in a complex biological sample. ljmu.ac.uk
Building Blocks for Larger Molecules: The compound itself can be used as a specialized building block in the synthesis of more complex molecules, introducing the dimethylphenyl keto-acid motif into larger structures like polymers or macrocycles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(3,4-dimethylphenyl)-4-oxobutanoic acid, and how can its purity be optimized?
- Synthesis Methods :
- Friedel-Crafts Acylation : React 3,4-dimethylbenzene with maleic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the oxobutanoic acid moiety .
- Knoevenagel Condensation : Use 3,4-dimethylbenzaldehyde with ethyl acetoacetate under basic conditions, followed by hydrolysis and decarboxylation to yield the target compound .
- Purification :
- Recrystallization in ethanol/water mixtures (70:30 v/v) removes unreacted precursors.
- High-Performance Liquid Chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/0.1% formic acid) ensures >98% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Key peaks include δ 2.25–2.30 (6H, s, dimethyl groups), δ 3.10–3.30 (2H, m, CH₂), and δ 12.50 (1H, broad, carboxylic acid proton) .
- IR Spectroscopy : Strong absorption at 1705–1720 cm⁻¹ (C=O stretch of ketone and carboxylic acid) .
- Quantitative Analysis :
- LC-MS : ESI-negative mode confirms molecular ion [M-H]⁻ at m/z 235.1 (calculated 235.09) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before transferring to halogenated waste containers .
Advanced Research Questions
Q. How can regioselectivity be controlled during Friedel-Crafts acylation to avoid byproducts in the synthesis of 4-oxobutanoic acid derivatives?
- Catalyst Optimization : Use BF₃·Et₂O instead of AlCl₃ to reduce polyacylation side reactions. This enhances para-selectivity in electron-rich aromatic systems like 3,4-dimethylphenyl derivatives .
- Solvent Effects : Dichloromethane (DCM) at 0–5°C minimizes competing reactions (e.g., esterification) .
- Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1; Rf = 0.45 for desired product) .
Q. What strategies resolve contradictions in biological activity data for structurally similar 4-oxobutanoic acid derivatives?
- Data Discrepancy Factors :
- Enantiomeric Purity : Racemic mixtures (e.g., R/S enantiomers of thioether derivatives) may exhibit divergent bioactivities. Chiral HPLC (Chiralpak AD-H column) separates enantiomers for individual testing .
- Impurity Interference : Residual solvents (e.g., methanol) alter enzyme inhibition assays. Dry samples under vacuum (<1 mmHg, 24 h) and validate purity via ¹H NMR .
- Case Study : Inconsistent COX-2 inhibition data for fluorophenyl analogs were traced to residual trifluoroacetic acid (TFA) from synthesis. Neutralization with Amberlite IRA-67 resin resolved the issue .
Q. How do electronic effects of the 3,4-dimethylphenyl group influence the compound’s reactivity in nucleophilic substitutions?
- Electronic Profile :
- The methyl groups enhance electron density at the meta and para positions, favoring electrophilic attacks.
- Hammett Constants : σₘ = -0.07, σₚ = -0.17, indicating strong electron-donating effects .
- Reactivity Implications :
- Nucleophilic Aromatic Substitution (SNAr) : Reacts preferentially with soft nucleophiles (e.g., thiols) at the para position.
- Oxidation Stability : The electron-rich aryl group stabilizes the ketone against over-oxidation to carboxylic acid derivatives .
Key Recommendations for Researchers
- Synthetic Challenges : Prioritize Friedel-Crafts acylation with BF₃·Et₂O for higher regioselectivity .
- Biological Assays : Validate compound purity and enantiomeric ratios before testing to avoid false negatives .
- Safety : Adhere to protocols for acidic waste disposal to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
